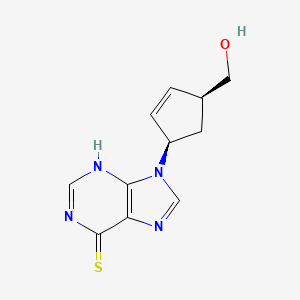
C-D4-6-SH-purinenucleoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-D4-6-SH-purinenucleoside is a chemical compound with the molecular formula C11H12N4OS. It contains a total of 31 bonds, including 19 non-hydrogen bonds, 8 multiple bonds, and 2 rotatable bonds. The structure features 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 imidazole .
Vorbereitungsmethoden
The preparation of C-D4-6-SH-purinenucleoside involves synthetic routes that include the functionalization of purine nucleosides. One efficient method for synthesizing C6-functionalized purine nucleosides is through the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles. This eco-friendly, solvent-free process yields good to high isolated yields within a short reaction time under microwave-irradiated conditions . Industrial production methods often involve ion-exchange chromatography for the separation and purification of nucleotides, nucleosides, purine, and pyrimidine bases .
Analyse Chemischer Reaktionen
C-D4-6-SH-purinenucleoside undergoes various types of chemical reactions, including nucleophilic substitution. The common reagents used in these reactions include mild nucleophiles and 6-chloropurine derivatives. The reaction conditions often involve microwave irradiation under solvent-free conditions, leading to the formation of C6-functionalized purine nucleosides . Major products formed from these reactions include various C6-functionalized derivatives of purine nucleosides.
Wissenschaftliche Forschungsanwendungen
C-D4-6-SH-purinenucleoside has several scientific research applications. It is used in the design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5-methylcytosine and 2′-deoxyguanosine base pair. These compounds are of interest as gene-targeted tools due to their ability to interact with duplex DNA and form triplex DNA in a sequence-specific manner. This method can be a powerful tool for investigating genome-related events, including gene expression, recombination, and repair .
Wirkmechanismus
The mechanism of action of C-D4-6-SH-purinenucleoside involves its interaction with duplex DNA to form triplex DNA. The compound’s molecular targets include the 5-methylcytosine and 2′-deoxyguanosine base pair in duplex DNA. The formation of triplex DNA enables the inactivation and activation of gene expression, recombination, and repair, making it a valuable tool for studying genome-related events .
Vergleich Mit ähnlichen Verbindungen
C-D4-6-SH-purinenucleoside can be compared with other similar compounds, such as 6-chloropurine nucleosides and other purine nucleoside analogues. These compounds share similar structural features and chemical properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its ability to form stable triplex DNA with duplex DNA bearing the 5-methylcytosine and 2′-deoxyguanosine base pair, which is not commonly observed in other purine nucleoside analogues .
Eigenschaften
CAS-Nummer |
118237-85-7 |
|---|---|
Molekularformel |
C11H12N4OS |
Molekulargewicht |
248.31 g/mol |
IUPAC-Name |
9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H12N4OS/c16-4-7-1-2-8(3-7)15-6-14-9-10(15)12-5-13-11(9)17/h1-2,5-8,16H,3-4H2,(H,12,13,17)/t7-,8+/m1/s1 |
InChI-Schlüssel |
KPOLRAAYAVQISJ-SFYZADRCSA-N |
Isomerische SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2NC=NC3=S)CO |
Kanonische SMILES |
C1C(C=CC1N2C=NC3=C2NC=NC3=S)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


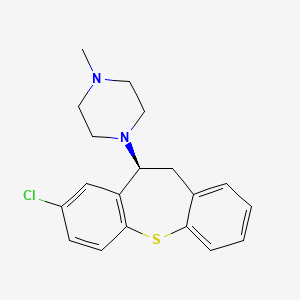
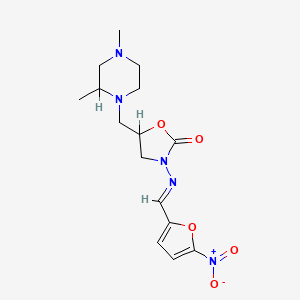
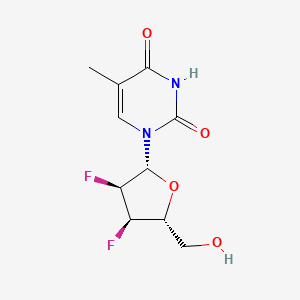




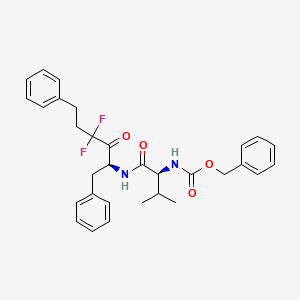

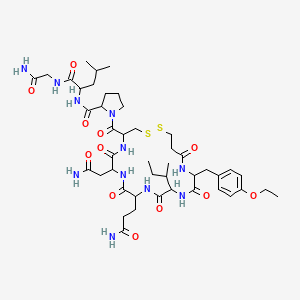
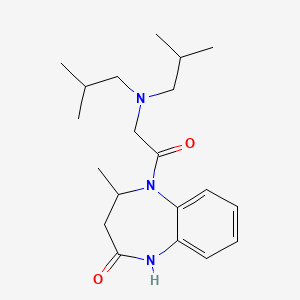
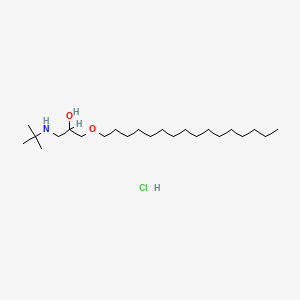
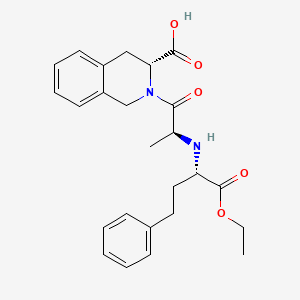
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
